molecular formula C12H20O3 B15289972 Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester

Cat. No.: B15289972
M. Wt: 212.28 g/mol
InChI Key: XBOWOKOGHZCGDS-WAYWQWQTSA-N
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Description

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is notable for its unique structure, which includes a decanoic acid backbone with an oxo group at the fourth position and an ethyl ester at the terminal end.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester typically involves the esterification of 4-oxo-7-decanoic acid with ethanol. This reaction is catalyzed by a strong acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-Oxo-7-decanoic acid+EthanolH2SO4Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester+Water\text{4-Oxo-7-decanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Oxo-7-decanoic acid+EthanolH2​SO4​​Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Hydrolysis: 4-Oxo-7-decanoic acid and ethanol.

    Reduction: Ethyl (7Z)-4-hydroxy-7-decanoic acid ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity, facilitating interactions with nucleophiles and electrophiles.

Comparison with Similar Compounds

Ethyl (7Z)-4-Oxo-7-decanoic Acid Ester can be compared with other esters such as:

    Ethyl acetate: A simple ester with a pleasant fruity smell, commonly used as a solvent.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.

    Butyl (7Z)-4-Oxo-7-decanoic Acid Ester: Similar structure but with a butyl ester group, which may have different physical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl (Z)-4-oxodec-7-enoate

InChI

InChI=1S/C12H20O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5-

InChI Key

XBOWOKOGHZCGDS-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCC(=O)CCC(=O)OCC

Canonical SMILES

CCC=CCCC(=O)CCC(=O)OCC

Origin of Product

United States

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